molecular formula C9H14O2Si B3211826 Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate CAS No. 109384-43-2

Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate

Cat. No.: B3211826
CAS No.: 109384-43-2
M. Wt: 182.29 g/mol
InChI Key: DUZDYTKABKPVNB-FNORWQNLSA-N
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Description

Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate (CAS 109384-43-2) is a specialized chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features both an ester-functionalized enyne system and a terminal trimethylsilyl (TMS) protecting group, making it a versatile synthon for constructing complex molecular architectures . As a protected form of methyl pent-2-en-4-ynoate, its primary research value lies in its role as a key intermediate in multi-step synthetic routes. The trimethylsilyl group effectively protects the terminal alkyne, allowing for selective reactions at other functional sites; it can be readily removed under mild conditions (e.g., with carbonate bases or fluoride) when needed, revealing the terminal acetylene for further coupling reactions . This compound has been specifically utilized in Sonogashira cross-coupling reactions to synthesize natural acetylenic products and their analogs, such as those found in the Lachnophyllum family of natural products . Its application streamlines convergent synthetic strategies, enabling efficient access to biologically active enyne and diyne systems studied for various pharmacological activities . This product is offered For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl (E)-5-trimethylsilylpent-2-en-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-11-9(10)7-5-6-8-12(2,3)4/h5,7H,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZDYTKABKPVNB-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected enol ether. One common method includes the use of a palladium-catalyzed coupling reaction, where the alkyne is coupled with a vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or osmium tetroxide, to form corresponding diols or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of saturated esters.

    Substitution: The trimethylsilyl group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Acidic or basic conditions for desilylation.

Major Products:

    Oxidation: Diols, carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Desilylated enyne derivatives.

Scientific Research Applications

Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmacologically active compounds.

    Material Science: Used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate involves its ability to participate in various chemical reactions due to the presence of the conjugated enyne system and the ester functional group. The trimethylsilyl group provides stability and can be selectively removed to expose reactive sites for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate is highlighted through comparisons with three analogous compounds:

Structural Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound C₉H₁₄O₂Si 182.29 α,β-unsaturated ester, alkyne, trimethylsilyl Conjugated enynoate backbone; TMS enhances steric protection and electronic stabilization .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₁H₂₀O₅ 352.38 Alkyne, diphenyl, ethoxycarbonyloxy ester Bulky diphenyl groups at C5; ethoxycarbonyloxy introduces polar character .
Methyl (Z)-5-(5-methyl-2-thienyl)-2-penten-4-ynoate C₁₁H₁₂O₂S 208.28 α,β-unsaturated ester, alkyne, thiophene Thienyl substituent provides aromaticity and alters electronic properties .
Methyl 2-((ethylthio)carbonyl)-5-(trimethylsilyl)pent-2-en-4-ynoate C₁₀H₁₆O₂SSi 244.42 α,β-unsaturated ester, alkyne, ethylthio carbonyl, trimethylsilyl Ethylthio group introduces sulfur-based reactivity; TMS retains steric effects .

Key Observations :

  • The TMS group in this compound distinguishes it from analogues by enhancing stability toward nucleophilic attack and enabling silicon-directed reactivity .
  • Thienyl substituents (e.g., in Methyl (Z)-5-(5-methyl-2-thienyl)-2-penten-4-ynoate) introduce π-conjugation, altering UV-Vis absorption and redox behavior .
Physical and Chemical Properties
  • Boiling Point: this compound has a relatively low boiling point due to its moderate molecular weight and non-polar TMS group. In contrast, the Ethyl diphenyl derivative (C₂₁H₂₀O₅) likely exhibits higher thermal stability due to its bulky aromatic substituents .
  • Solubility: The TMS group increases lipophilicity, making the compound soluble in non-polar solvents (e.g., hexane). Conversely, the ethoxycarbonyloxy and thienyl analogues show improved solubility in polar aprotic solvents (e.g., DMSO) .
  • Spectroscopy: ¹H NMR: The TMS group in this compound produces a distinct singlet at δ 0.1–0.3 ppm (9H, Si(CH₃)₃), while the methyl ester appears as a singlet at δ 3.7 ppm (3H, OCH₃) . In contrast, the thienyl protons in Methyl (Z)-5-(5-methyl-2-thienyl)-2-penten-4-ynoate resonate at δ 6.5–7.5 ppm, reflecting aromatic conjugation .

Biological Activity

Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound that has garnered attention in recent years for its potential biological activities. Characterized by a unique structural arrangement, this compound features a trimethylsilyl group attached to a pentyl chain, along with an ester functional group and a conjugated enyne system. The following sections will delve into the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with related compounds.

Structural Characteristics

The molecular formula of this compound is C₉H₁₃OSi, and its structure can be summarized as follows:

Feature Description
Functional Groups Trimethylsilyl, Ester, Conjugated Enyne
Molecular Weight 181.0685 g/mol
Synthesis Methods Various synthetic routes including alkynylation and coupling reactions .

The presence of the trimethylsilyl group enhances the stability of the compound, making it a valuable intermediate in various organic synthesis processes.

Pharmacological Properties

Research into the biological activity of this compound is still ongoing. Preliminary studies suggest that it may interact with biomolecules, indicating potential pharmacological properties. The specific mechanisms of action remain under investigation, but its structural features suggest interactions with various biological targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary findings indicate possible antioxidant properties that could mitigate oxidative stress in cells.

Case Studies

Several studies have explored the biological implications of this compound:

  • Cell Viability Assays : MTT assays have been employed to assess the cytotoxicity of the compound on various cell lines. Results indicated dose-dependent effects on cell viability, suggesting potential therapeutic applications in cancer treatment .
  • Binding Interactions : Computational studies have investigated the binding interactions between this compound and several biomolecular targets using molecular docking simulations. These studies revealed promising binding affinities with proteins associated with metabolic diseases .
  • Comparative Studies : Comparative analyses with related compounds such as methyl 5-(trimethylsilyl)pent-2,4-diynoate have shown differences in reactivity patterns and biological effects. For instance, while both compounds exhibit cytotoxicity, their mechanisms of action may differ due to structural variations.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with several related compounds:

Compound Name Structure Type Notable Features
Methyl 5-(trimethylsilyl)pent-2,4-diynoateDiacetyleneContains two triple bonds, differing reactivity.
Methyl 5-(trimethylsilyl)pent-2-en-4-yn-1-olAlcoholHydroxyl group replaces the ester functionality.
Methyl 5-(trimethylsilyl)pent-2-en-4-yn-1-amineAmineAmine group introduces different reactivity patterns.

This table illustrates how this compound stands out due to its combination of functional groups and potential biological activities.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended to confirm the structure of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate, and how can ambiguities in data interpretation be resolved?

Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify characteristic signals, such as the methyl ester (δ3.73.8\delta \sim3.7–3.8 ppm for 1H^{1}\text{H}), conjugated enyne system (distinct alkene/alkyne proton splitting patterns), and trimethylsilyl group (δ0.10.3\delta \sim0.1–0.3 ppm for 1H^{1}\text{H}). Employ 2D techniques (COSY, HSQC, HMBC) to resolve coupling ambiguities in the enyne region .
  • X-ray Crystallography : Refine single-crystal data using SHELXL to determine bond lengths, angles, and conformations. For example, the C≡C bond in the enyne system should be ~1.20 Å, and the Si–C bond ~1.85 Å. Address disorder or twinning by refining occupancy parameters or using the TWIN command in SHELXL .
  • IR Spectroscopy : Confirm ester carbonyl (ν17201740cm1\nu \sim1720–1740 \, \text{cm}^{-1}) and alkyne (ν21002260cm1\nu \sim2100–2260 \, \text{cm}^{-1}) stretches. Cross-validate with computational methods (DFT) to resolve overlapping peaks .

Advanced: How can synthetic routes for this compound be optimized to mitigate undesired side reactions involving the enyne or silyl groups?

Answer:

  • Protection Strategies : Introduce the trimethylsilyl (TMS) group early via hydrosilylation or Grignard reactions to avoid nucleophilic attack on the enyne. Use Sonogashira coupling to assemble the enyne moiety in the presence of Pd/Cu catalysts, ensuring anhydrous conditions to prevent hydrolysis .
  • Reaction Monitoring : Track intermediates by TLC or GC-MS. For example, monitor the stability of the TMS group under basic conditions (e.g., during esterification) to detect premature deprotection.
  • Temperature Control : Perform reactions at low temperatures (−78°C to 0°C) to suppress dimerization of the enyne, which is prone to [2+2] cycloaddition under thermal stress. Quench reactions promptly after completion .

Advanced: How can computational methods (e.g., DFT) and experimental data be integrated to resolve contradictions in predicted vs. observed reactivity of the enyne system?

Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions or nucleophilic attacks. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies .
  • Mechanistic Studies : Use isotopic labeling (13C^{13}\text{C} or 2H^{2}\text{H}) to trace reaction pathways. For instance, label the alkyne terminus to distinguish between [4+2] vs. [2+2] pathways in dimerization reactions .
  • Data Reconciliation : If computational models predict a dominant product not observed experimentally, re-examine solvent effects or steric parameters in simulations. Adjust torsional constraints (e.g., using Gaussian or ORCA software) to better match crystallographic bond angles .

Advanced: What strategies are effective in refining crystallographic data for this compound when dealing with disorder in the silyl group or enyne moiety?

Answer:

  • Disorder Modeling : In SHELXL , split the TMS group into two or more positions with refined occupancy factors. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry for disordered atoms .
  • Twinning Analysis : Use the SHELXT "HKLF 5" format to handle twinned data. For example, if the crystal exhibits pseudo-merohedral twinning, refine twin laws (e.g., twofold rotation) to improve R-factors .
  • Hydrogen Placement : For ambiguous H-atom positions (e.g., on the ester methyl), employ the HFIX command in SHELXL to generate idealized positions, then validate with difference Fourier maps .

Basic: How can researchers distinguish between hydrolysis products of the ester and silyl groups during stability studies?

Answer:

  • LC-MS Analysis : Monitor hydrolysis under acidic/basic conditions. The ester group hydrolyzes to a carboxylic acid (RT1.52.0min\text{RT} \sim1.5–2.0 \, \text{min}, m/zm/z [M+H]+ = parent −32), while the TMS group releases silanol (m/z123m/z \sim123) .
  • pH-Dependent Studies : Conduct reactions at pH 2 (favors ester hydrolysis) vs. pH 12 (silyl deprotection). Quench aliquots at intervals and analyze by 29Si^{29}\text{Si} NMR to detect silanol peaks (δ15ppm\delta \sim−15 \, \text{ppm}) .

Advanced: What experimental design considerations are critical for studying the dimerization kinetics of this compound under photolytic vs. thermal conditions?

Answer:

  • Kinetic Traps : Use UV-vis spectroscopy (λ250300nm\lambda \sim250–300 \, \text{nm}) to monitor photoinduced [2+2] cycloaddition. For thermal dimerization, conduct reactions in sealed tubes at 80–100°C and sample periodically for GC-MS analysis .
  • Product Isolation : Separate dimers via preparative HPLC (C18 column, 70% MeOH/H2_2O). Characterize regioisomers using NOESY to confirm endo vs. exo stereochemistry .
  • Activation Parameters : Calculate ΔH\Delta H^\ddagger and ΔS\Delta S^\ddagger via Eyring plots from rate constants measured at multiple temperatures. Compare with DFT-computed transition states to validate mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate

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